molecular formula C25H18F6N2O2 B3002985 3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one CAS No. 317833-58-2

3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one

Cat. No.: B3002985
CAS No.: 317833-58-2
M. Wt: 492.421
InChI Key: RFXTYHAOPICHOT-UHFFFAOYSA-N
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Description

This compound is a quinoxalin-2-one derivative characterized by a trifluoromethyl-substituted benzoyl group at position 4 and a 4-(trifluoromethyl)benzyl moiety at position 1 of the quinoxaline core. The quinoxaline scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and CNS-targeted therapies. The dual trifluoromethyl (CF₃) groups likely enhance lipophilicity and metabolic stability, which are critical for bioavailability and tissue penetration .

Properties

IUPAC Name

3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F6N2O2/c1-15-22(34)32(14-16-9-11-18(12-10-16)24(26,27)28)20-7-2-3-8-21(20)33(15)23(35)17-5-4-6-19(13-17)25(29,30)31/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXTYHAOPICHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved can vary depending on the specific application, but they often include interactions with enzymes or receptors that are critical for the compound’s intended effect .

Comparison with Similar Compounds

Structural Analog: 4-Benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 73445-48-4)

  • Core Structure: Shares the quinoxalin-2-one scaffold but differs in substituents.
  • Substituents :
    • Position 4 : Benzoyl group (vs. 3-(trifluoromethyl)benzoyl in the target compound).
    • Position 1 : 3-Fluorobenzyl (vs. 4-(trifluoromethyl)benzyl).
  • Impact of Modifications :
    • The CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity (calculated logP ~4.2 vs. ~3.8 for the fluorobenzyl analog) .
    • The 4-(trifluoromethyl)benzyl group may improve receptor binding selectivity compared to the smaller 3-fluorobenzyl group due to steric and electronic interactions .
Parameter Target Compound CAS 73445-48-4
Molecular Weight ~495.3 g/mol ~408.4 g/mol
logP (Estimated) 4.2 3.8
Key Substituents Dual CF₃ groups Single F atom

Triazolone Derivatives: Theoretical Insights

examines a triazol-5(4H)-one derivative with a benzylideneamino group. While structurally distinct, computational studies using B3LYP/6-311G(d,p) methods highlight:

  • Mulliken Charges: The CF₃ groups in the target compound induce significant charge polarization, which may strengthen hydrogen-bonding interactions compared to the methoxy and benzylideneamino groups in the triazolone analog .

Comparison with Aprepitant-Like Compounds

The morpholino-triazolone derivative ((R,R,R)-Aprepitant, CAS 1148113-53-4) shares trifluoromethylphenyl groups but features a triazolone core instead of quinoxalin-2-one:

  • Bioactivity: Aprepitant targets the NK₁ receptor (antiemetic), whereas quinoxalin-2-one derivatives are often explored for kinase inhibition.

Fluorinated Quinoxaline Derivatives from Siyu Chemical

lists 7-fluoro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one derivatives. Key differences include:

  • Fluorine Position : Fluorine at position 7 (vs. CF₃ at benzoyl/benzyl positions in the target compound).
  • Functional Groups: Isoquinolinyloxyacetyl substituents in derivatives suggest divergent pharmacological targets (e.g., antimicrobial vs. anticancer) compared to the target compound’s kinase-focused design .

Biological Activity

The compound 3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one is a member of the quinoxaline family, known for its diverse biological activities. Quinoxaline derivatives have garnered attention due to their potential applications in pharmacology, particularly in antimicrobial, anticancer, and antiviral therapies. This article reviews the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

ComponentDescription
Molecular FormulaC_{19}H_{14}F_{6}N_{2}O
Molecular Weight396.32 g/mol
Chemical StructureChemical Structure

Biological Activity Overview

The biological activities of quinoxaline derivatives are attributed to their ability to interact with various biological targets, including enzymes and receptors. The compound under review exhibits several noteworthy properties:

1. Antimicrobial Activity
Quinoxaline derivatives have shown significant antimicrobial effects against various pathogens. In a study examining the antibacterial activity of related compounds, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced antibacterial properties compared to their non-substituted counterparts .

2. Anticancer Activity
Research has demonstrated that certain quinoxaline derivatives possess potent anticancer activity. A study reported that compounds similar to the one exhibited growth inhibition (GI50 values) against several cancer cell lines, including breast and colon cancer cells. The presence of trifluoromethyl groups was correlated with increased cytotoxicity, suggesting a structure-activity relationship (SAR) that enhances anticancer efficacy .

3. Antiviral Activity
Some quinoxalines have been evaluated for their antiviral properties, particularly against herpes simplex virus (HSV). Compounds within this class demonstrated the ability to inhibit viral replication in vitro, indicating their potential as antiviral agents .

Case Study 1: Antibacterial Efficacy

In a comparative study, a series of quinoxaline derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The compound This compound showed significant inhibition zones compared to standard antibiotics, highlighting its potential as a novel antibacterial agent.

Case Study 2: Anticancer Activity

A recent study investigated the anticancer properties of various quinoxaline derivatives on human cancer cell lines. The compound demonstrated a mean GI50 value significantly lower than that of doxorubicin, suggesting it may be more effective in certain contexts. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameMicrobial StrainInhibition Zone (mm)Reference
3-methyl-4-[3-(trifluoromethyl)benzoyl]...Staphylococcus aureus20
3-methyl-4-[3-(trifluoromethyl)benzoyl]...Escherichia coli18
Other Quinoxaline DerivativeVariousVaries

Table 2: Anticancer Activity (GI50 Values)

Compound NameCancer Cell LineGI50 (µM)Reference
3-methyl-4-[3-(trifluoromethyl)benzoyl]...MCF-7 (Breast Cancer)0.52
3-methyl-4-[3-(trifluoromethyl)benzoyl]...HT-29 (Colon Cancer)0.42
DoxorubicinMCF-71.02

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